Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine
Overview
Description
Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine is a complex organic compound that features a tert-butyl group attached to a thiazole ring, which is further substituted with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The dichlorophenyl group is introduced via a nucleophilic substitution reaction, and the tert-butyl group is added through an alkylation reaction using tert-butyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biochemical assays.
Mechanism of Action
The mechanism of action of Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group enhances binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl({[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl})amine
- Tert-butyl({[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine
- Tert-butyl({[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]methyl})amine
Uniqueness
Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine is unique due to the specific positioning of the dichlorophenyl group, which influences its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 5 positions of the phenyl ring enhances its electron-withdrawing properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl]-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2S/c1-14(2,3)17-7-13-18-12(8-19-13)10-6-9(15)4-5-11(10)16/h4-6,8,17H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTCIZMJRKETBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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